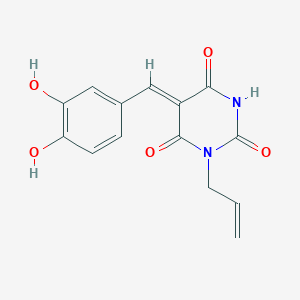![molecular formula C14H15N5O2 B3832578 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B3832578.png)
8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione
Descripción general
Descripción
8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione, also known as 8-ABP, is a synthetic compound that has been studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine.
Mecanismo De Acción
The mechanism of action of 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione is not fully understood. However, it has been shown to bind to DNA and RNA, as well as to certain proteins such as albumin. Its fluorescence properties make it a useful tool for studying the interaction of these molecules with other compounds.
Biochemical and Physiological Effects:
Studies have shown that 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. In addition, it has been reported to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione in lab experiments is its fluorescence properties, which allow for easy detection and quantification of its binding to target molecules. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges for certain experiments.
Direcciones Futuras
There are several potential future directions for research on 8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione. One area of interest is its potential use as a diagnostic tool for the detection of certain diseases, such as cancer. Another area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
8-amino-3-butylbenzo[g]pteridine-2,4(1H,3H)-dione has been studied for its potential applications in various fields of science. In biochemistry, it has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In medicine, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Propiedades
IUPAC Name |
8-amino-3-butyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-2-3-6-19-13(20)11-12(18-14(19)21)17-10-7-8(15)4-5-9(10)16-11/h4-5,7H,2-3,6,15H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMRSTXDCBCLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NC3=C(C=C(C=C3)N)N=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3-butyl-1H-benzo[g]pteridine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832533.png)
![methyl 2-{[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3832543.png)
![1-(4-chlorophenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832553.png)
![1-(4-ethoxyphenyl)-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832557.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832560.png)
![1-(4-chlorophenyl)-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832566.png)
![5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832576.png)
![1-allyl-5-({[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832586.png)
![3-[4-(3-methoxypropyl)piperazin-1-yl]-N-(2-methylphenyl)-3-oxopropanamide](/img/structure/B3832598.png)